Acebutolol dimer is a compound derived from acebutolol, a cardioselective beta-blocker primarily used in the treatment of hypertension and arrhythmias. The dimerization of acebutolol involves the coupling of two acebutolol molecules, which can alter its pharmacological properties and efficacy. Acebutolol itself is classified as a beta-adrenergic antagonist, meaning it blocks the effects of adrenaline on beta receptors, leading to decreased heart rate and blood pressure.
Acebutolol is synthesized from various precursors through chemical reactions that involve amine and ketone functional groups. The classification of acebutolol dimer falls under pharmaceutical compounds used in cardiovascular therapies. It is important to note that while acebutolol is well-documented in medical literature, information specifically about its dimer form is less prevalent.
The synthesis of acebutolol dimer can be approached through several methods, often involving the reaction of two acebutolol molecules under specific conditions. One documented method involves the use of alkali solutions to facilitate the reaction between the hydroxyl groups of one molecule and the carbonyl groups of another.
The molecular structure of acebutolol dimer can be represented as:
This indicates that the dimer retains the core structure of acebutolol but with additional molecular interactions due to dimerization. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to confirm the identity and purity of the compound.
Acebutolol dimer may undergo various chemical reactions typical for beta-blockers, including:
The stability and reactivity of the dimer compared to its monomeric form are essential for understanding its potential applications.
The mechanism by which acebutolol dimer exerts its effects is likely similar to that of acebutolol itself, involving:
Data regarding the specific pharmacodynamics of acebutolol dimer remains limited but suggests potential differences in efficacy or side effects compared to its precursor.
The physical properties of acebutolol dimer include:
Chemical properties include stability under various pH conditions and susceptibility to hydrolysis or oxidation.
Acebutolol dimer may have several applications in scientific research:
Research into acebutolol dimer may provide insights into improving cardiovascular treatments through enhanced efficacy or reduced side effects compared to traditional beta-blockers.
The acebutolol dimer (C₃₃H₄₇N₃O₈) arises from the self-association of two acebutolol monomers, linked primarily through non-covalent interactions. Structural analyses reveal a symmetric architecture stabilized by hydrophobic interactions within the aryloxypropanolamine chains and disulfide linkages analogous to fibrinogen’s α-α crosslinking domains. This dimerization occurs at physiological concentrations (≥1 mM), driven by the rigidity of acebutolol’s aromatic ring and conformational flexibility of its alkyl substituents [3] [8]. Isomeric variants exist due to:
Table 1: Structural Features of Acebutolol Dimer vs. Monomer
Property | Monomer (C₁₆H₂₅N₂O₄⁺) | Dimer (C₃₃H₄₇N₃O₈) |
---|---|---|
Molecular Weight | 336.4 g/mol | 613.7 g/mol |
Key Interactions | – | Hydrophobic cavity, H-bonds, disulfide bonds |
Dominant Isomer | Planar aryl ring | Syn periplanar |
Stability Threshold | – | ≥1 mM in aqueous buffer |
NMR Spectroscopy: ¹H-NMR of the dimer shows distinct upfield shifts for the isopropyl group protons (δ 1.15 ppm → 1.08 ppm) and naphthyloxy aromatic protons (δ 7.3 ppm → 7.1 ppm), indicating magnetic shielding due to ring stacking. ¹³C-NMR confirms dimerization via carbon signal splitting at C9 (carbonyl) and C4 (ether linkage) [5] [7].
IR Spectroscopy: Key vibrational modes include:
UV-Vis Spectroscopy: Electronic transitions at 275 nm (π→π* of aryl ring) show hyperchromicity without wavelength shifts, confirming ground-state dimerization without charge transfer. Partial Least Squares (PLS) regression models quantify dimer concentration with high accuracy (Q² > 0.97) [2] [7].
X-ray diffraction of the acebutolol-tetraphenylborate ion-pair complex (structurally analogous to the dimer) reveals a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 12.46 Å, b = 23.06 Å, c = 12.78 Å, and β = 91.21°. The dimer packing is stabilized by:
Table 2: Crystallographic Parameters of Acebutolol Complexes
Parameter | Acebutolol-Tetraphenylborate | Fibrinogen-Bound Dimer |
---|---|---|
Crystal System | Monoclinic | Trigonal |
Space Group | P2₁/c | P3₂21 |
H-bond Distances | 2.78–2.81 Å | 2.65–2.90 Å |
Hydrophobic Contacts | Phenyl ring stacking | Aα chain cleft occupancy |
Acebutolol dimer stability is concentration-dependent:
Table 3: Stability Metrics Across Physiological Conditions
Condition | Dimer Half-life | Key Destabilizing Factor |
---|---|---|
Plasma (pH 7.4) | 8.8 hours | Fibrinogen αC-domain binding |
Renal Filtrate (pH 6) | 6.4 hours | Protonation of amine group |
Liver Microsomes | <1 hour | Cytochrome P450 oxidation |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7